1-Benzyl-5-ethoxyindolin-2-one
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Overview
Description
1-Benzyl-5-ethoxyindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The indolin-2-one scaffold is a significant structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, interact with their targets to induce various biological effects . More research is needed to elucidate the exact interaction of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-ethoxyindolin-2-one typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
Alkylation: The indole core is then alkylated with benzyl bromide to introduce the benzyl group at the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-ethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydroindolin-2-ones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroindolin-2-ones .
Scientific Research Applications
1-Benzyl-5-ethoxyindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholine esterase (AChE) inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
1-Benzyl-3-ethoxyindolin-2-one: Similar structure but with the ethoxy group at the 3-position.
1-Benzyl-5-methoxyindolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group at the 5-position.
Uniqueness: 1-Benzyl-5-ethoxyindolin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the ethoxy group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
IUPAC Name |
1-benzyl-5-ethoxy-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-15-8-9-16-14(10-15)11-17(19)18(16)12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBDFKXPPTLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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